5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
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Overview
Description
5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile is a synthetic organic compound with the molecular formula C18H11Cl2N3O It is characterized by the presence of two chlorophenyl groups, an oxazole ring, and a carbonitrile group
Preparation Methods
The synthesis of 5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with 2-chloroaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to form the oxazole ring.
Chemical Reactions Analysis
5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
2-[2-(Chlorophenyl)amino]benzaldehyde: This compound shares a similar chlorophenyl group but lacks the oxazole ring and carbonitrile group.
3-(2-Chlorophenyl)-5-[(E)-2-[(2-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile: This compound is structurally similar but may have different substituents or functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H11Cl2N3O |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
5-[2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H11Cl2N3O/c19-14-6-2-1-5-12(14)18-13(11-21)17(24-23-18)9-10-22-16-8-4-3-7-15(16)20/h1-10,22H |
InChI Key |
JGXBUBIAQKVEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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